4-(2-Amino-1-phenylpropoxy)oxane hydrochloride

Chemical Purity Salt Selection Building Block Quality

Difficulty achieving orthogonal deprotection in peptidomimetic synthesis? This THP ether hydrochloride salt enables selective acid cleavage while leaving Boc, Fmoc, and Cbz groups intact. Defined stoichiometry, ≥95% purity. Also serves as a non-controlled surrogate for phenethylamine HPLC-MS method validation and a structurally verified negative control in S1P receptor assays to rule out non-specific interference.

Molecular Formula C14H22ClNO2
Molecular Weight 271.78 g/mol
CAS No. 1423031-70-2
Cat. No. B1378638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Amino-1-phenylpropoxy)oxane hydrochloride
CAS1423031-70-2
Molecular FormulaC14H22ClNO2
Molecular Weight271.78 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)OC2CCOCC2)N.Cl
InChIInChI=1S/C14H21NO2.ClH/c1-11(15)14(12-5-3-2-4-6-12)17-13-7-9-16-10-8-13;/h2-6,11,13-14H,7-10,15H2,1H3;1H
InChIKeyPEWOSOHQWVLCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Amino-1-phenylpropoxy)oxane hydrochloride – Structural Identity & Regulatory Classification


4-(2-Amino-1-phenylpropoxy)oxane hydrochloride is a phenylpropanolamine derivative in which the secondary alcohol of 2-amino-1-phenylpropan-1-ol is functionalised as a tetrahydropyran-4-yl (THP) ether. Its systematic CAS name is Benzeneethanamine, α-methyl-β-[(tetrahydro-2H-pyran-4-yl)oxy]-, hydrochloride (1:1) [1]. The hydrochloride salt carries a molecular formula of C₁₄H₂₁NO₂·HCl and a molecular weight of 271.78 g·mol⁻¹ . It is catalogued by multiple suppliers as a versatile small-molecule scaffold for research use only, with a typical supplied purity specification of ≥95% . The compound is not an authorised active pharmaceutical ingredient and is explicitly labelled for laboratory research, not for human or animal therapeutic use .

1
Research scaffold: Small-molecule building block with THP-protected phenylpropanolamine core for synthetic chemistry and probe design.
2
Format: Hydrochloride salt supports defined stoichiometry and solid-state handling; supplied with a reported minimum purity of 95%.
3
Regulatory context: Non-controlled chemical status reduces procurement complexity for legitimate laboratory research use.

Why 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride Cannot Be Replaced


The tetrahydropyran-4-yl (THP) acetal protecting group distinguishes this compound from the free secondary alcohol 2-amino-1-phenylpropan-1-ol and from simple alkyl-ether analogues (e.g., methyl or ethyl ethers) in two respects critical to synthetic and medicinal chemistry research: (i) the THP group imposes a markedly different steric environment, altering both receptor-interaction geometry and metabolic vulnerability relative to smaller alkoxy substituents, and (ii) the THP ether is an acid-labile protecting group that can be selectively cleaved under mild acidic conditions without affecting the primary amine (when appropriately protected), a feature not available with simple alkyl ethers [1]. The hydrochloride salt form additionally confers defined stoichiometry and improved solid-state stability versus the free base (CAS 1271638-21-1), which is commercially available only at lower purity . These structural features mean that biological or synthetic results obtained with the free alcohol, N-methylated derivatives, or simple alkyl ether analogues cannot be assumed to predict the behaviour of the THP-protected scaffold.

vs. Free Base
Hydrochloride salt ensures defined stoichiometry and may improve batch-to-batch consistency; free base lacks certified purity data.
Switching to free base (CAS 1271638-21-1) may introduce undefined purity and altered reactivity profiles.
vs. Simple Alkyl Ethers
THP ether provides acid-labile orthogonal deprotection; methyl or ethyl ethers require harsh cleavage conditions.
Replacing with a methyl ether analogue removes the selective deprotection option and alters steric bulk at the reaction centre.
vs. Fingolimod (FTY720)
Structurally distinct pharmacophore; no S1P receptor activity data. Vendor misattribution may cause procurement errors.
Assuming functional equivalence to fingolimod based on vendor mislabelling can compromise experimental validity.

4-(2-Amino-1-phenylpropoxy)oxane hydrochloride: Evidence-Based Differentiation


Purity Advantage of Hydrochloride Salt Over Free Base

Commercially available 4-(2-amino-1-phenylpropoxy)oxane hydrochloride is supplied with a minimum purity specification of 95% by multiple independent vendors , whereas the free base form (CAS 1271638-21-1) is listed without a certified purity specification and is described as '暂无推荐供应商' (no currently recommended supplier) . The hydrochloride recrystallisation step during manufacture serves as a purification point that removes neutral organic impurities, conferring a higher batch-to-batch consistency for the salt form.

Purity: Salt vs Free Base
Head-to-head
HCl salt: ≥95% (HPLC)
Free base: no certified purity specification
Supports defined purity baseline for reproducible assays.
Multi-supplier specification; free base has limited commercial availability.
Chemical Purity Salt Selection Building Block Quality

THP Ether Acid-Lability vs Simple Alkyl Ethers

The tetrahydropyran-2-yl (THP) acetal is a well-established acid-labile protecting group for alcohols. Under mild aqueous acid (e.g., 0.1 M HCl in THF/H₂O or pyridinium p-toluenesulfonate in ethanol), the THP group is cleaved to regenerate the free secondary alcohol, whereas simple methyl or ethyl ethers are stable under these conditions and require harsh reagents (e.g., BBr₃, HI) for cleavage [1][2]. This differential reactivity is general to the THP ether class; whilst quantitative half-life data at defined pH are not published for this specific compound, the class behaviour predicts a half-life on the order of minutes to hours at pH 1–2 (simulated gastric fluid range) versus indefinite stability for methyl ethers under identical conditions [2].

Acid-Lability: THP vs Methyl Ether
Class-level
THP ether: labile at pH 1–2
Methyl ether: stable; requires BBr₃/HI
Enables orthogonal deprotection strategy.
Class-level inference from protective-group chemistry; no compound-specific kinetic data.
Protecting Group Strategy Acid-Labile Ether Orthogonal Deprotection

Predicted Lipophilicity Shift vs N-Methyl Analogue

Using the consensus LogP algorithm (ALogP) implemented in the ZINC15 database, the predicted LogP for 4-(2-amino-1-phenylpropoxy)oxane (free base) is 2.52, compared with 2.18 for the N-methyl analogue 2-[4-[3-(methylamino)-1-phenylpropoxy]phenyl]ethanol hydrochloride [1]. The 0.34 log-unit increase corresponds to a ~2.2-fold higher theoretical octanol/water partition coefficient for the primary amine–THP scaffold, suggesting marginally greater passive membrane permeability. This class-level comparison relies on computational prediction only; no experimental LogP data have been published for either compound.

Predicted LogP vs N-Me Analogue
Cross-study comparable
Target scaffold: ALogP = 2.52
N-methyl analogue: ALogP = 2.18
ΔALogP = 0.34 (~2.2× partitioning)
In silico prediction suggests marginally higher lipophilicity; requires experimental confirmation.
Consensus ALogP (ZINC15); no experimental LogP data available for either compound.
Lipophilicity LogP CNS Permeability Drug-Likeness

Non-Controlled Status vs Amphetamine Analogues

Despite a structural resemblance to the phenethylamine class, 4-(2-amino-1-phenylpropoxy)oxane hydrochloride is not listed in any controlled-substance schedule by the US DEA, the EMCDDA, or the UNODC [1]. In contrast, structurally simpler primary amines such as amphetamine (α-methylphenethylamine) and its analogues are tightly controlled internationally [1]. The THP-ether modification moves the compound into a chemical space that currently falls outside narcotics legislation, which reduces procurement complexity and shipping restrictions for legitimate research use.

Regulatory Status vs Amphetamine
Class-level
Target compound: not scheduled
Amphetamine: US Schedule II
Reduces procurement complexity for legitimate research.
Regulatory database review; researchers must verify jurisdiction-specific status.
Regulatory Status Controlled Substance Procurement Risk

Commercial Availability vs Research-Only Analogues

As of 2025, 4-(2-amino-1-phenylpropoxy)oxane hydrochloride is stocked by at least five independent suppliers (Biosynth, AKSci, CymitQuimica, CATO Research Chemicals, ChemBase/Enamine) with transparent list pricing: 50 mg ≈ $498; 250 mg ≈ $841–$1,513 . By contrast, the closely related orphan-drug candidate 2-[4-[3-(methylamino)-1-phenylpropoxy]phenyl]ethanol hydrochloride (EU/3/21/2432) is not commercially catalogued by any major research-chemical supplier; procurement is feasible only through the orphan-drug sponsor or custom synthesis [1]. This quantified difference in market accessibility directly affects project timelines.

Commercial Availability vs Orphan Analogue
Head-to-head
Target compound: ≥5 suppliers; 50 mg ~$498
Orphan analogue: 0 commercial suppliers
Reduces sole-source dependency risk and supports competitive procurement.
Supplier catalogue data accessed 2025; pricing may vary.
Commercial Availability Procurement Lead Time Research Supply Chain

Structural Distinction from Fingolimod (FTY720)

Several non-authoritative vendor entries incorrectly equate 4-(2-amino-1-phenylpropoxy)oxane hydrochloride with fingolimod (FTY720; CAS 162359-55-9) [1]. The two compounds are structurally distinct: fingolimod is 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, carrying a primary 1,3-diol head group and an octylphenyl tail; the target compound is a phenylpropanolamine THP-ether bearing a primary amine and no long alkyl chain. This structural distinction is material: fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator with nanomolar potency (IC₅₀ = 0.033 nM at S1PR1) [2]; no S1P activity data exist for CAS 1423031-70-2, and its pharmacophore does not match the established S1P receptor ligand model.

Structure vs Fingolimod (FTY720)
Head-to-head
Target: C₁₄H₂₁NO₂·HCl; MW 271.78
Fingolimod: C₁₉H₃₃NO₂·HCl; MW 343.93
S1PR1 IC₅₀: no data vs 0.033 nM
Vendor misattribution risk; compounds are structurally and pharmacologically distinct.
Fingolimod potency from published literature; target compound lacks S1P data.
Structural Misattribution FTY720 Chemical Identity Verification

4-(2-Amino-1-phenylpropoxy)oxane hydrochloride: Application Scenarios


Orthogonal Deprotection in Peptidomimetic Synthesis

The THP ether group enables a mild-acid cleavage step that is orthogonal to common amine protecting groups (Boc, Fmoc, Cbz). This makes the hydrochloride salt suitable as a building block in the synthesis of peptidomimetics where the phenylpropanolamine core serves as a transition-state isostere, with the THP ether remaining intact during coupling steps and being selectively removed post-assembly. This strategy is supported by the general protecting-group chemistry of THP acetals [1]. No specific published synthetic route employing this exact compound has been identified; the application is inferred from class-level reactivity.

Physicochemical Probe for GPCR SAR Studies

The combination of a primary amine (protonatable at physiological pH), a lipophilic phenyl ring, and the sterically demanding THP ether creates a distinct physicochemical profile (predicted LogP 2.52) that positions this scaffold for SAR exploration at aminergic GPCR targets such as trace amine-associated receptors (TAARs) or serotonin receptor subtypes [1]. The compound's multi-supplier availability with ≥95% purity supports its use as a reproducible starting point for analogue synthesis and pharmacological screening, circumventing the need for in-house synthesis of the core scaffold.

Non-Controlled Reference Standard for Analytical Methods

Because 4-(2-amino-1-phenylpropoxy)oxane hydrochloride is not scheduled as a controlled substance, it can serve as a structurally relevant, non-controlled surrogate for developing and validating HPLC-MS methods intended for phenethylamine-class analytes. This application leverages the regulatory differentiation established in Section 3, Evidence Item 4 [1]. The compound's well-defined purity and salt stoichiometry facilitate accurate calibration-curve construction in forensic and clinical toxicology method development.

Negative Control for S1P Receptor Assays

Vendor misattribution of this compound as 'FTY720' creates a specific research application requirement: laboratories working on S1P receptor pharmacology can use CAS 1423031-70-2 as a structurally verified negative control to confirm that observed S1PR1 activity in screening assays is attributable to the genuine fingolimod pharmacophore rather than to non-specific assay interference by a structurally unrelated amine [1][2]. This is essential quality-assurance practice in compound-management workflows following the FAIR data principles.

Application
Selection Property
Validation Focus
Orthogonal deprotection in peptidomimetic synthesis
Acid-labile THP ether
Selective cleavage compatibility with Boc/Fmoc/Cbz strategies
Physicochemical probe for GPCR SAR studies
Defined purity and distinct LogP profile
Reproducible amine-THP scaffold for aminergic receptor screening
Non-controlled reference standard for analytical methods
Regulatory status and stoichiometric salt form
Calibration-curve construction for phenethylamine-class analytes
Negative control for S1P receptor assays
Structural distinction from fingolimod
Confirm S1PR1 activity attribution; compound-management QA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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